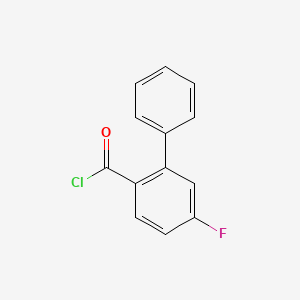
5-Fluorobiphenyl-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorobiphenyl-2-carbonyl chloride is a chemical compound characterized by the presence of a fluorine atom on the biphenyl ring and a carbonyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: The compound can be synthesized by direct halogenation of biphenyl-2-carbonyl chloride using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with copper(I) fluoride to introduce the fluorine atom.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure consistency and efficiency. The use of automated systems and real-time monitoring helps in maintaining the quality of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: Fluorinated biphenyl carboxylic acids.
Reduction: Fluorinated biphenyl alcohols or amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
5-Fluorobiphenyl-2-carbonyl chloride is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Fluorobiphenyl-2-carbonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound's reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Biphenyl-2-carbonyl chloride: Lacks the fluorine atom, resulting in different reactivity and binding properties.
5-Chlorobiphenyl-2-carbonyl chloride: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness: 5-Fluorobiphenyl-2-carbonyl chloride stands out due to the presence of the fluorine atom, which significantly alters its chemical properties compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C13H8ClFO |
|---|---|
Molecular Weight |
234.65 g/mol |
IUPAC Name |
4-fluoro-2-phenylbenzoyl chloride |
InChI |
InChI=1S/C13H8ClFO/c14-13(16)11-7-6-10(15)8-12(11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
GRSFIVDXKHYHEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















